5-Bromo-4-chloro-3-indolyl b-D-mannopyranoside

描述

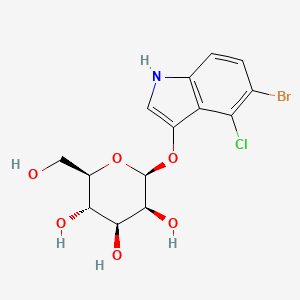

5-Bromo-4-chloro-3-indolyl β-D-mannopyranoside (often abbreviated as X-Man) is a chromogenic substrate widely used in biochemical assays to detect β-D-mannosidase activity. Upon enzymatic hydrolysis, the β-D-mannopyranoside bond is cleaved, releasing an indoxyl derivative that oxidizes to form a blue-green insoluble precipitate. This compound is critical for studying glycoprotein processing pathways, quality control mechanisms in eukaryotic cells, and microbial mannosidase activity . Its specificity for β-mannosidase makes it indispensable in enzyme kinetics research and diagnostic applications.

属性

IUPAC Name |

(2S,3S,4S,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrClNO6/c15-5-1-2-6-9(10(5)16)7(3-17-6)22-14-13(21)12(20)11(19)8(4-18)23-14/h1-3,8,11-14,17-21H,4H2/t8-,11-,12+,13+,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIFSICVWOWJMJ-YRSIJOKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)O)O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C2=C1NC=C2O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654710 | |

| Record name | 5-Bromo-4-chloro-1H-indol-3-yl beta-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129787-67-3 | |

| Record name | 5-Bromo-4-chloro-1H-indol-3-yl β-D-mannopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129787-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-chloro-1H-indol-3-yl beta-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学研究应用

Chemical Properties and Structure

The compound is characterized by its molecular formula and a molecular weight of approximately 408.63 g/mol. It features an indole moiety substituted with bromine and chlorine, which contributes to its chromogenic properties, making it useful as a substrate in various enzymatic reactions .

Biochemical Applications

1. Chromogenic Substrate for Enzymatic Reactions

5-Bromo-4-chloro-3-indolyl β-D-mannopyranoside is primarily used as a chromogenic substrate for the detection of glycosidase enzymes. Upon hydrolysis by these enzymes, it produces a colored product, allowing for easy visualization and quantification of enzyme activity. This property is particularly useful in:

- Microbial Studies : It is employed to identify bacterial strains based on their enzymatic capabilities. For instance, certain bacteria can hydrolyze this substrate, leading to color changes that indicate the presence of specific microbial species .

- Clinical Diagnostics : The compound aids in diagnosing infections by detecting specific glycosidase activities in clinical samples.

2. Molecular Biology Techniques

In molecular biology, 5-bromo-4-chloro-3-indolyl β-D-mannopyranoside serves as a substrate in various assays:

- Glycosylation Studies : The compound can be utilized to study glycosylation patterns in proteins, providing insights into post-translational modifications that are crucial for protein function and stability.

- Gene Expression Analysis : It can be used in reporter gene assays where the expression of a gene can be linked to the enzymatic activity of glycosidases, facilitating the study of gene regulation mechanisms.

Microbial Applications

1. Antimicrobial Activity Assessment

Recent studies have explored the antimicrobial properties of derivatives of indole compounds, including 5-bromo-4-chloro-3-indolyl β-D-mannopyranoside. Research indicates that indole derivatives can exhibit significant antimicrobial activity against various pathogens, making them potential candidates for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have documented the applications of 5-bromo-4-chloro-3-indolyl β-D-mannopyranoside:

化学反应分析

Enzymatic Hydrolysis Mechanism

X-Man reacts with α-mannosidase enzymes through a two-step mechanism:

-

Glycosidic Bond Cleavage :

The enzyme hydrolyzes the β-D-mannopyranoside bond, releasing 5-bromo-4-chloro-indoxyl (chromogenic aglycone) and D-mannose. -

Oxidative Dimerization :

The liberated indoxyl derivative oxidizes in the presence of atmospheric oxygen, forming a blue indigo-like precipitate (dimer):

This reaction is visually detectable, making X-Man valuable in assays for α-mannosidase activity .

Substrate Specificity and Enzyme Kinetics

X-Man exhibits high specificity for α-mannosidases, with kinetic parameters dependent on enzyme source and reaction conditions:

Structural Determinants of Reactivity

The compound’s reactivity is influenced by:

-

Halogen Substituents : Bromine and chlorine at positions 5 and 4 enhance electron withdrawal, stabilizing the transition state during hydrolysis .

-

Glycosidic Bond Configuration : The β-anomeric configuration ensures specificity for α-mannosidases, as these enzymes invert substrate stereochemistry during catalysis .

Comparative Reactivity with Analogues

X-Man’s reactivity differs from related chromogenic substrates:

| Substrate | Target Enzyme | Product Color | Sensitivity (nM) |

|---|---|---|---|

| X-Man | α-Mannosidase | Blue | 0.5–2.0 |

| X-Gal (β-D-galactoside) | β-Galactosidase | Blue | 1.0–3.0 |

| X-Glc (β-D-glucoside) | β-Glucosidase | Blue | 2.5–5.0 |

This table highlights X-Man’s superior sensitivity for α-mannosidase compared to analogues .

Stability and Storage Recommendations

-

Light Sensitivity : Degrades under UV/visible light; store in amber vials .

-

Temperature : Stable at -20°C for >2 years; avoid freeze-thaw cycles .

-

Solubility : Dissolves in DMF or DMSO (50 mg/mL); insoluble in aqueous buffers without co-solvents .

Limitations and Considerations

相似化合物的比较

5-Bromo-4-chloro-3-indolyl β-D-Galactopyranoside (X-Gal)

- Target Enzyme : β-Galactosidase (e.g., lacZ in E. coli).

- Applications :

- Chromogenic Response : Hydrolysis yields a blue precipitate.

- Key Findings :

5-Bromo-4-chloro-3-indolyl α-D-Glucopyranoside (X-α-Glc)

- Target Enzyme : α-Glucosidase.

- Applications: Assessing α-glucosidase activity in bacterial strains (e.g., Listeria monocytogenes) .

- Chromogenic Response : Blue-green coloration.

- Key Findings: Deletion of csp genes in L. monocytogenes significantly reduces hydrolysis rates of X-α-Glc, indicating regulatory roles of cold-shock proteins in enzyme expression .

5-Bromo-4-chloro-3-indolyl β-D-Xylopyranoside (X-Xyl)

5-Bromo-4-chloro-3-indolyl β-D-Cellobioside (X-Cell)

5-Bromo-4-chloro-3-indolyl α-D-Mannopyranoside

- Target Enzyme: α-Mannosidase.

- Applications :

- Distinction from X-Man: The α-anomeric configuration targets α-mannosidase, whereas X-Man’s β-linkage specifies β-mannosidase .

Structural and Functional Analysis

Molecular Specificity

- Sugar Moieties: X-Man (mannose) vs. X-Gal (galactose) vs. X-Glc (glucose). Minor structural differences dictate enzyme binding affinity.

- Anomeric Configuration: β-linked substrates (X-Man, X-Gal) target β-glycosidases, while α-linked analogues (X-α-Glc, X-α-Man) interact with α-glycosidases .

Performance Metrics

- Sensitivity : X-Gal detects as low as 10–20 CFU/mL in water samples, surpassing traditional methods .

- Stability : X-Gal decomposes at ~236°C but is light-sensitive, requiring storage under nitrogen . X-Man’s stability data are less documented but likely similar due to shared indolyl core.

Data Table: Comparative Overview of Chromogenic Substrates

常见问题

Q. What is the primary biochemical application of 5-Bromo-4-chloro-3-indolyl β-D-mannopyranoside in enzymatic assays?

This compound serves as a chromogenic substrate for detecting β-mannosidase activity. Enzymatic hydrolysis cleaves the glycosidic bond, releasing an indoxyl derivative that dimerizes and oxidizes to form an insoluble blue precipitate (λmax ≈ 615 nm). This allows qualitative (e.g., colony screening) or quantitative (spectrophotometric) analysis of enzyme activity .

Q. What solvent systems and storage conditions are recommended for preparing stable stock solutions?

Dissolve in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at ≤20 mM to prevent self-oxidation. Aliquot and store at -20°C in light-protected vials. Avoid repeated freeze-thaw cycles. Before use, equilibrate to room temperature and filter through a 0.22 µm membrane to remove particulates .

Q. How does the structural specificity of 5-Bromo-4-chloro-3-indolyl β-D-mannopyranoside compare to other indolyl glycosides (e.g., X-Gal)?

The β-D-mannopyranosyl moiety specifically targets β-mannosidases, unlike X-Gal (β-D-galactoside for β-galactosidase). The bromo and chloro substituents enhance electron withdrawal, accelerating indoxyl oxidation and reducing background noise in assays. This specificity minimizes cross-reactivity with α-mannosidases or glucosidases .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for kinetic studies of β-mannosidases using this substrate?

- pH Optimization : Test citrate-phosphate (pH 4.0–6.5) and Tris-HCl (pH 7.0–8.0) buffers. Fungal β-mannosidases typically peak at pH 5.5–6.0.

- Temperature Gradient : Assay between 25°C–45°C; thermophilic enzymes may require ≥50°C.

- Substrate Saturation : Use 0.1–2.0 mM substrate to determine KM and Vmax. Include 0.1% Triton X-100 to solubilize precipitates during prolonged incubations. Monitor absorbance at 615 nm every 5 minutes for 1 hour. Normalize activity to protein concentration (Bradford assay) .

Q. What experimental strategies resolve false-positive signals in β-mannosidase assays using this substrate?

- Inhibition Controls : Add 1 mM deoxymannojirimycin (competitive inhibitor) to confirm enzymatic specificity.

- Heat Inactivation : Boil enzyme aliquots at 95°C for 10 minutes to verify heat-labile activity.

- Alternative Detection : Validate results with HPLC-based mannose quantification (e.g., HILIC column, ELSD detection) to rule out non-enzymatic hydrolysis .

Q. How can computational modeling improve the design of derivatives with enhanced β-mannosidase affinity?

- Docking Simulations : Use AutoDock Vina or Schrödinger Maestro to model substrate-enzyme interactions. Focus on the active site’s catalytic residues (e.g., Glu, Asp).

- QM/MM Calculations : Assess glycosidic bond cleavage energetics. Modify substituents (e.g., replacing Cl with CF3) to lower activation energy.

- MD Simulations : Evaluate conformational stability of derivatives in aqueous vs. enzyme-bound states. Prioritize compounds with ΔGbind ≤ -8 kcal/mol .

Q. What synthetic routes achieve high-purity 5-Bromo-4-chloro-3-indolyl β-D-mannopyranoside for mechanistic studies?

- Glycosylation : React 5-bromo-4-chloro-3-indolyl alcohol with peracetylated β-D-mannopyranosyl bromide under Koenigs-Knorr conditions (Ag2CO3 catalyst, anhydrous CH2Cl2).

- Deprotection : Remove acetyl groups via Zemplén transesterification (NaOMe/MeOH).

- Purification : Use silica gel chromatography (CHCl3:MeOH 9:1 → 7:3) followed by recrystallization (EtOH:H2O 4:1). Confirm purity (>98%) via HPLC (C18 column, 280 nm) .

Data Contradiction Analysis

Q. How to address discrepancies in reported β-mannosidase activity using this substrate across studies?

- Standardize Protocols : Adopt uniform substrate concentration (0.5 mM), buffer (50 mM citrate-phosphate, pH 6.0), and incubation time (30 min).

- Control for Interfering Factors : Test for endogenous phosphatases (add 5 mM EDTA) or oxidative side reactions (include 1 mM ascorbic acid).

- Interlab Validation : Share aliquots of a reference enzyme (e.g., Aspergillus niger β-mannosidase) to calibrate activity measurements .

Methodological Tables

| Parameter | Optimal Range | Key References |

|---|---|---|

| Substrate Concentration | 0.2–1.0 mM | |

| Incubation Temperature | 37°C (mesophilic enzymes) | |

| Detection Wavelength | 615 nm | |

| HPLC Purity Criteria | >98% (C18, 280 nm) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。